
Bis(5-methylthiophen-2-yl)iodanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-methylthiophen-2-yl)iodanium chloride is a chemical compound that belongs to the class of iodonium salts. These salts are known for their utility in various chemical reactions, particularly in the field of organic synthesis. The compound features two 5-methylthiophen-2-yl groups attached to an iodine atom, which is further bonded to a chloride ion. This structure imparts unique reactivity and properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-methylthiophen-2-yl)iodanium chloride typically involves the reaction of 5-methylthiophene with iodine and a suitable oxidizing agent. One common method includes the use of silver oxide (Ag2O) as the oxidizing agent in the presence of iodine. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions to ensure the formation of the desired iodonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-methylthiophen-2-yl)iodanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, typically involving the reduction of the iodine center.
Substitution: Electrophilic substitution reactions are common, where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the iodonium salt under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Bis(5-methylthiophen-2-yl)iodanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use in drug development and as a diagnostic tool.
Industry: It finds applications in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Bis(5-methylthiophen-2-yl)iodanium chloride involves the activation of the iodine center, which facilitates various chemical transformations. The compound can act as an electrophile, accepting electrons from nucleophiles and forming new chemical bonds. This reactivity is attributed to the presence of the positively charged iodine atom, which is stabilized by the surrounding thiophene groups.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-methylthiophen-2-yl)iodanium chloride
- Bis(3-methylthiophen-2-yl)iodanium chloride
- Bis(5-ethylthiophen-2-yl)iodanium chloride
Uniqueness
Bis(5-methylthiophen-2-yl)iodanium chloride is unique due to the specific positioning of the methyl groups on the thiophene rings. This structural feature influences its reactivity and stability, making it distinct from other similar compounds. The presence of the 5-methyl group enhances the electron-donating ability of the thiophene ring, which can affect the overall reactivity of the iodonium salt.
Propiedades
Número CAS |
59695-79-3 |
|---|---|
Fórmula molecular |
C10H10ClIS2 |
Peso molecular |
356.7 g/mol |
Nombre IUPAC |
bis(5-methylthiophen-2-yl)iodanium;chloride |
InChI |
InChI=1S/C10H10IS2.ClH/c1-7-3-5-9(12-7)11-10-6-4-8(2)13-10;/h3-6H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
MFZCGDRQPJHIMZ-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(S1)[I+]C2=CC=C(S2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



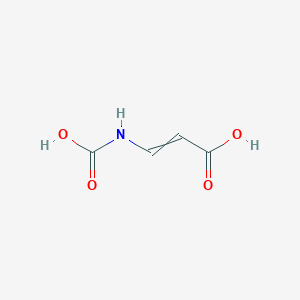

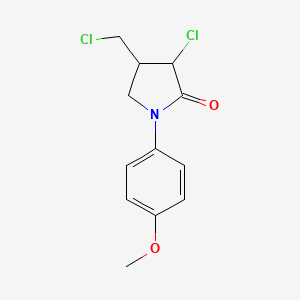
![2-[Dibromo(nitro)methyl]-1-methylimidazolidine](/img/structure/B14600796.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14600800.png)
![Formamide, N-[2-methyl-6-(phenylmethyl)phenyl]-](/img/structure/B14600804.png)
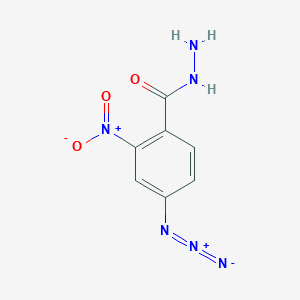
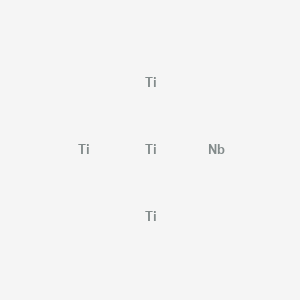
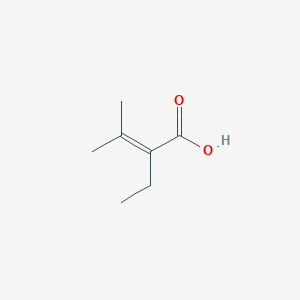
![2-[(3,4-Dihexadecoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B14600831.png)

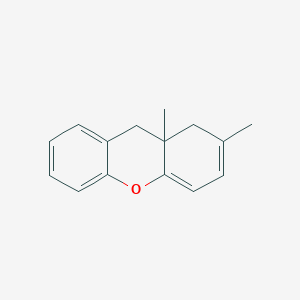
![1-[2-Chloro-1-(4-ethoxyphenyl)propyl]-4-(2-methylpropyl)benzene](/img/structure/B14600848.png)
